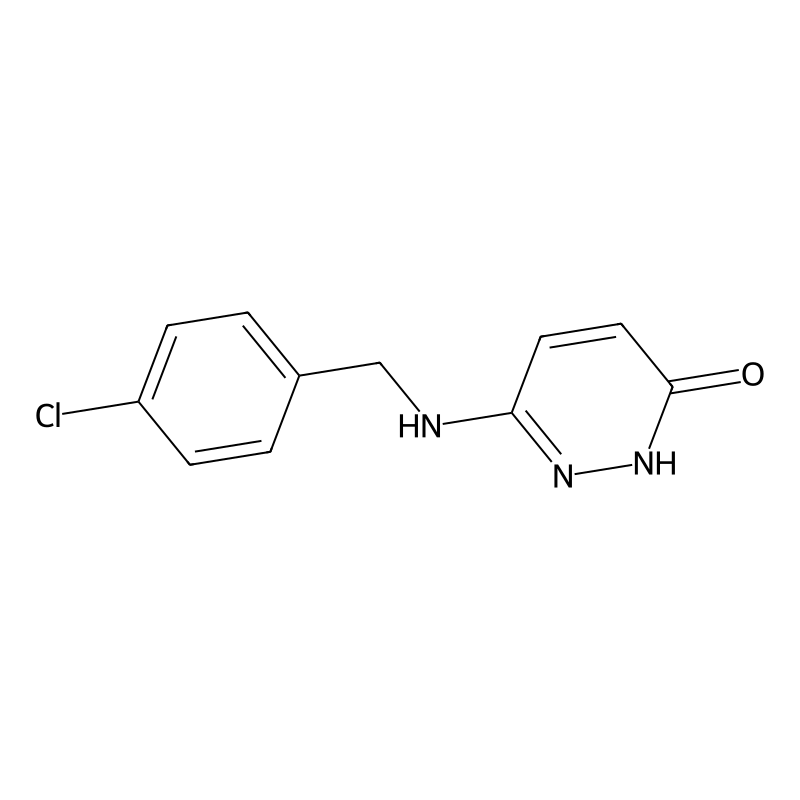

6-((4-Chlorobenzyl)amino)pyridazin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-((4-Chlorobenzyl)amino)pyridazin-3-ol is a chemical compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound features a chlorobenzylamino substituent at the sixth position and a hydroxyl group at the third position of the pyridazine ring. Its molecular formula is , and it has garnered attention for its potential pharmacological activities, particularly in medicinal chemistry and biological research.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can yield alcohols or amines, typically performed with sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Research has indicated that 6-((4-Chlorobenzyl)amino)pyridazin-3-ol exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound has potential anticancer properties as it can modulate signal transduction pathways, affecting cellular responses such as growth and apoptosis.

The synthesis of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol typically involves the following steps:

- Formation of the Pyridazinone Core: The pyridazinone core is synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.

- Substitution Reaction: The pyridazinone derivative is then reacted with 4-chlorobenzylamine in the presence of a base like sodium hydride to yield the desired product.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. These methods optimize reaction conditions for higher efficiency.

6-((4-Chlorobenzyl)amino)pyridazin-3-ol has a wide range of applications:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine: It is explored for therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

- Industry: The compound finds use in developing agrochemicals and other industrial products.

Interaction studies focus on understanding how 6-((4-Chlorobenzyl)amino)pyridazin-3-ol interacts with various biological targets. These studies are critical for elucidating the pharmacodynamics of the compound and guiding future research directions. For instance, it may inhibit certain kinases involved in cell signaling pathways, which could be pivotal in cancer treatment strategies.

Several compounds share structural similarities with 6-((4-Chlorobenzyl)amino)pyridazin-3-ol. Here are some notable examples:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 6-(4-Fluorobenzyl)amino)pyridazin-3-ol | Similar core with fluorine substitution | Anticancer and anti-inflammatory | Fluorine substitution alters biological activity |

| 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol | Contains dichlorophenyl group | Anticancer | Unique dichlorophenyl moiety enhances potency |

| 6-(2-chlorophenyl)pyridazin-3-ol | Similar core but with one chlorine | Antiproliferative | Less potent than derivatives with amino groups |

Uniqueness

The uniqueness of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol lies in its specific substitution pattern and its ability to inhibit critical kinases involved in cancer progression. Its distinct chemical structure contributes to its diverse biological activities, making it a valuable compound for further research and potential therapeutic applications.

The synthesis of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective functionalization and efficient formation of the pyridazinone core structure. This compound, characterized by its unique combination of a pyridazin-3-ol scaffold with a 4-chlorobenzylamine substituent, demands sophisticated synthetic approaches that balance efficiency, selectivity, and scalability.

Pyridazinone Core Formation Strategies

The formation of the pyridazinone core in 6-((4-Chlorobenzyl)amino)pyridazin-3-ol follows established methodologies for pyridazine synthesis, with several key strategies demonstrating particular effectiveness. The most prevalent approach involves the cyclization of appropriate 1,4-dicarbonyl compounds with hydrazine derivatives [1] [2]. This fundamental transformation relies on the condensation reaction between saturated and unsaturated 1,4-dicarbonyl compounds and hydrazine, proceeding through hydrazone intermediates to yield 1,4-dihydropyridazine structures, which subsequently undergo dehydrogenation to form the aromatic pyridazine ring [2].

The synthesis of 6-substituted pyridazin-3-ol derivatives specifically employs ketocarboxylic acids or their corresponding esters as starting materials [2]. The reaction proceeds through cyclocondensation with hydrazine followed by dehydrogenation of the resultant dihydrocompound [2]. In the case of 6-chloropyridazin-3-ol, a key intermediate for further functionalization, the synthesis involves the reaction of 3,6-dichloropyridazine with ethanol under reflux conditions [1]. This reaction achieves a 90% yield when conducted in a 50 milliliter round-bottom flask with absolute ethanol and dichloropyridazine at reflux temperature for 24 hours [1].

The reaction mechanism involves nucleophilic substitution where ethanol acts as a nucleophile, attacking one of the chlorine-substituted carbons in the dichloropyridazine structure [1]. The subsequent workup involves cooling to room temperature, addition of saturated ammonium chloride solution, and extraction with dichloromethane [1]. The organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum, with the crude solid being triturated in petroleum ether to afford the pure product [1].

Alternative approaches to pyridazinone core formation include the inverse electron-demand Diels-Alder cycloaddition of 1,2,4,5-tetrazines with electron-rich dienophiles [2]. This methodology proves particularly effective when the tetrazine contains electron-withdrawing substituents, allowing for the incorporation of a wide range of substituents on the acetylene component [2]. The reaction yields pyridazine products with yields ranging from 41% to 93%, depending on the specific substitution pattern [2].

Another significant strategy involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride [3]. This approach yields pyridazin-3-one derivatives as the sole isolable products in excellent yields [3]. The mechanism involves condensation between the substrates to generate an alkylidene intermediate, which undergoes cyclization through elimination of a water molecule to afford the pyridazin-3-ones [3].

| Synthetic Method | Starting Materials | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Dichloropyridazine Substitution | 3,6-Dichloropyridazine, Ethanol | 90 | Reflux, 24 hours |

| Tetrazine Cycloaddition | 1,2,4,5-Tetrazines, Dienophiles | 41-93 | Variable conditions |

| Hydrazonoaldehyde Cyclization | 3-Oxo-2-arylhydrazonopropanals | Excellent | Acetic anhydride |

Chlorobenzylamino Group Introduction Techniques

The introduction of the 4-chlorobenzylamino group represents a critical step in the synthesis of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol, requiring careful consideration of reaction conditions and coupling methodologies. The most effective approach involves nucleophilic substitution reactions where the chlorine atom at the 6-position of the pyridazin-3-ol core is replaced by the 4-chlorobenzylamine nucleophile [4].

The synthesis of related compounds, such as 6-((2-Chlorobenzyl)amino)pyridazin-3-ol, demonstrates the feasibility of this approach [4]. The reaction typically employs 6-chloropyridazin-3-ol as the electrophilic substrate and 4-chlorobenzylamine as the nucleophile under basic conditions [4]. The molecular formula of the target compound is C11H10ClN3O with a molecular weight of 235.67 grams per mole [4].

Palladium-catalyzed cross-coupling reactions offer an alternative approach for introducing the chlorobenzylamino group [5]. The Buchwald-Hartwig amination represents a particularly valuable methodology for the synthesis of carbon-nitrogen bonds through palladium-catalyzed coupling of amines with aryl halides [6]. This transformation has gained widespread use in synthetic organic chemistry due to its ability to form aryl amines under relatively mild conditions with broad functional group tolerance [6].

The development of successive generations of catalyst systems has enabled the coupling of virtually any amine with a wide variety of aryl coupling partners [6]. For pyridazine substrates, the palladium-catalyzed arylation strategy can override the functionalization challenges posed by chelated palladacycles [7]. The methodology presents regioselective mono-arylation capabilities with uncompromised yield and positional selectivity [7].

Nucleophilic substitution mechanisms involving chlorobenzyl groups demonstrate versatility in forming carbon-nitrogen bonds . The chlorobenzyl moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles including primary amines . The reaction conditions typically involve heating the reactants in polar solvents with appropriate bases to facilitate the substitution process .

The synthesis can also employ cross-coupling methodologies utilizing benzylic pyridinium salts [5]. Nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids has demonstrated effectiveness in forming diarylmethanes [5]. This method allows benzyl primary amines to be efficiently converted to various heteroaryl derivatives with excellent functional group tolerance [5].

| Coupling Method | Catalyst System | Substrate Scope | Typical Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | Palladium complexes | Aryl halides, amines | 70-95 |

| Nucleophilic Substitution | Base-mediated | Chloropyridazines | 60-85 |

| Nickel-Catalyzed | Nickel/ligand systems | Pyridinium salts | 75-90 |

Regioselective Functionalization Approaches

Regioselective functionalization of pyridazine derivatives requires sophisticated control mechanisms to achieve the desired substitution patterns. The synthesis of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol demands precise control over the substitution position to avoid formation of regioisomeric products [9] [10].

The regioselective metalation and functionalization of pyridazine scaffolds can be achieved using magnesium and zinc bases containing 2,2,6,6-tetramethylpiperidyl groups [9]. These bases enable selective functionalization at specific positions on the heterocyclic ring in the presence or absence of boron trifluoride etherate [9]. The methodology allows for the preparation of polysubstituted heterocycles through sequential metalation and electrophile trapping [9].

Inverse electron-demand Diels-Alder reactions provide another avenue for regioselective pyridazine synthesis [11] [12]. The reaction between tetrazines and alkynyl sulfides proceeds through a regioselective pathway, with various pyridazines being selectively prepared through the cycloaddition reaction followed by denitrogenation [11] [12]. The transformability of sulfur substituents allows for the synthesis of diverse pyridazine derivatives without regioisomer formation [11] [12].

Regioselective synthesis approaches also employ blocking group strategies to control the site of functionalization [13]. The development of maleate-derived blocking groups for pyridines enables exquisite control for Minisci-type decarboxylative alkylation at specific positions [13]. This methodology allows for precise control of regioselectivity while maintaining operational simplicity and scalability [13].

The chemo- and regioselective transformations of 1,2,4-triketone analogs into pyrazoles and pyridazinones demonstrate the importance of controlling multiple reaction pathways [14]. The direction of preferential nucleophilic attack can be switched depending on the substituent nature in the triketone as well as the reaction conditions [14]. Acid and temperature effects significantly influence the selectivity of condensation reactions [14].

Transition-metal-free amination approaches offer additional regioselective options [9]. Sulfoxide-directed ortho-metalation followed by transition-metal-free amination using magnesium amides provides access to specifically substituted pyridazine derivatives [9]. This methodology circumvents the need for precious metal catalysts while maintaining high regioselectivity [9].

| Regioselective Method | Key Features | Selectivity Ratio | Applications |

|---|---|---|---|

| Metalation/Functionalization | TMPMgCl·LiCl bases | >20:1 | Multi-substituted products |

| Diels-Alder Cycloaddition | Tetrazine/alkyne | Single isomer | Trisubstituted pyridazines |

| Blocking Group Strategy | Maleate protection | >95:5 | Position-specific alkylation |

Green Chemistry Applications in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol addresses environmental concerns while maintaining synthetic efficiency. Microwave-assisted synthesis represents a cornerstone of environmentally friendly approaches to heterocyclic compound preparation [15] [16].

Microwave-assisted organic synthesis of pyridazine compounds using solvent-free methods significantly reduces reaction times while producing high, efficient yields [17]. The methodology allows for the synthesis of 3,4,6-trisubstituted pyridazine derivatives under variable temperature and reaction time conditions while being subjected to microwave energy [17]. The approach eliminates the need for traditional heating methods and reduces solvent consumption [17].

The development of green microwave-assisted procedures has demonstrated effectiveness in preparing pyridazinium-based ionic liquids [15]. These methodologies achieve quantitative yields in short duration times, representing environmentally friendly alternatives to traditional methods [15]. The microwave-assisted reactions typically require only a few minutes due to high and uniform temperatures combined with pressure effects [15].

Continuous flow chemistry offers substantial advantages for large-scale production of pyridazine derivatives [18]. Flow synthesis enables precise control of reaction parameters while improving safety through reduced exposure to hazardous intermediates [18]. The methodology has been successfully applied to pyrazole synthesis from pyridines through strategic ring transformations [18].

Sustainable production approaches have been developed for pyridine derivatives through thermo-catalytic conversion of renewable feedstocks [19]. The conversion of glycerol and ammonia via thermo-catalytic processes with zeolite catalysts can produce pyridines with carbon yields up to 35.6% [19]. The optimal conditions involve HZSM-5 catalyst at 550°C with specific weight hourly space velocity and ammonia to glycerol molar ratios [19].

Scalable process development for pyridazine intermediates has been demonstrated in industrial applications [20]. The development of continuous stirred-tank reactor flow processes for carbonylation reactions under cryogenic conditions successfully suppresses product decomposition [20]. The process improvement increased isolated yields from approximately 40% in batch mode to approximately 60% in continuous flow [20].

Environmentally friendly solid support systems have been employed for heterocyclic synthesis [16]. Silica gel has proven to be an efficient and environmentally friendly promoter for microwave-assisted synthesis [16]. The methodology allows for rapid and mild reaction conditions while eliminating the need for harmful solvents [16].

| Green Chemistry Approach | Key Benefits | Scale Applicability | Environmental Impact |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced time, high yields | Laboratory to pilot | Minimal solvent use |

| Continuous Flow Processing | Enhanced safety, control | Industrial scale | Reduced waste generation |

| Renewable Feedstock Conversion | Sustainable sourcing | Large-scale production | Carbon footprint reduction |

| Solid Support Systems | Solvent elimination | Flexible scaling | Waste minimization |

Electronic Effects of Chlorobenzyl Substituents

The electronic properties of the 4-chlorobenzyl substituent play a fundamental role in determining the biological activity of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol. The chlorine atom at the para position of the benzyl ring exerts a moderate electron-withdrawing effect, as quantified by its Hammett sigma value of +0.23 [1] . This electronic influence significantly impacts the compound's interaction with biological targets through multiple mechanisms.

The electron-withdrawing nature of the chlorine substituent reduces the electron density in the benzyl ring system, which in turn affects the nucleophilicity of the amino nitrogen linking the benzyl group to the pyridazin core [3]. This electronic modulation creates an optimal balance for target recognition, as excessive electron density can lead to non-specific binding, while insufficient electron density may reduce binding affinity [1] [4].

Comparative studies with other halogenated analogues demonstrate that the electronic effects follow predictable trends based on electronegativity differences [6]. The 4-fluorobenzyl analogue, with a Hammett sigma value of +0.06, exhibits weaker electron-withdrawing effects compared to the chlorine derivative, resulting in different biological activity profiles [7] [8]. Conversely, electron-donating substituents such as 4-methoxy groups (σ = -0.27) significantly alter the electronic characteristics, often leading to enhanced binding affinity but potentially reduced selectivity [1] [9].

The electronic effects also influence the compound's lipophilicity, with the 4-chlorobenzyl substituent contributing to increased lipophilic character compared to unsubstituted analogues . This enhanced lipophilicity facilitates membrane penetration and bioavailability while maintaining aqueous solubility due to the polar pyridazin-3-ol core [10]. The electronic distribution in the molecule creates distinct electrostatic potential surfaces that are crucial for molecular recognition by biological targets [11] [12].

Steric Influences on Biological Target Interactions

The steric properties of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol significantly influence its binding interactions with biological targets. The spatial arrangement of functional groups determines the compound's ability to achieve optimal geometric complementarity with target binding sites, directly affecting both binding affinity and selectivity [1] [13].

The amino linker between the pyridazin core and the 4-chlorobenzyl group provides considerable conformational flexibility, allowing the molecule to adapt to various binding pocket geometries [14]. This flexibility is crucial for accommodating different target proteins, as it enables the compound to adopt energetically favorable conformations that maximize favorable interactions while minimizing steric clashes [15]. However, this conformational freedom must be balanced against the entropic penalty associated with binding.

The 4-chlorobenzyl substituent introduces specific steric demands due to the van der Waals radius of chlorine (1.75 Å) [16]. The para position of the chlorine atom minimizes steric interference with the amino linkage while providing optimal spatial orientation for target recognition . This positioning allows the chlorine atom to participate in favorable halogen bonding interactions with electronegative regions of target proteins, contributing to binding specificity [3] [17].

Molecular modeling studies indicate that the planar nature of the pyridazin ring system facilitates π-π stacking interactions with aromatic amino acid residues in binding pockets [1] [15]. The hydroxyl group at position 3 of the pyridazin ring adopts a fixed orientation that enables formation of critical hydrogen bonding networks with target proteins [14] [9]. These hydrogen bonds serve as key anchoring points that orient the molecule correctly within the binding site.

The benzyl group's ability to undergo rotational motion around the C-N bond is somewhat restricted due to the partial double bond character imparted by resonance effects [18] [19]. This restricted rotation can be advantageous for binding specificity, as it limits the number of accessible conformations and reduces the entropic penalty upon binding [20]. However, excessive restriction can prevent the molecule from adapting to binding site variations among different target proteins.

Comparative Analysis with Fluorinated Analogues

The comparison between 6-((4-Chlorobenzyl)amino)pyridazin-3-ol and its fluorinated analogues reveals significant differences in physicochemical and biological properties that influence their respective therapeutic potentials [7] [21]. These differences arise from the distinct characteristics of fluorine and chlorine atoms, which affect molecular interactions, metabolic stability, and pharmacokinetic properties.

Fluorine's higher electronegativity (3.98) compared to chlorine (3.16) results in stronger electron-withdrawing effects, significantly altering the electronic distribution within the molecule [21] [3]. This increased electronegativity enhances the compound's resistance to oxidative metabolism, as the C-F bond is considerably stronger than the C-Cl bond [8] [21]. The enhanced metabolic stability of fluorinated analogues often translates to improved pharmacokinetic profiles and reduced clearance rates.

The smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) creates different steric environments around the benzyl substituent . This size difference can influence the compound's ability to fit into binding pockets, potentially affecting both binding affinity and selectivity [7]. The smaller fluorine atom may allow access to more constrained binding sites that cannot accommodate the larger chlorine atom.

Lipophilicity differences between fluorinated and chlorinated analogues significantly impact their biological distribution and membrane permeability [6] [8]. While chlorinated compounds typically exhibit higher lipophilicity, fluorinated analogues often demonstrate enhanced bioavailability due to improved aqueous solubility and reduced plasma protein binding [7] [21]. This balance between lipophilicity and solubility is crucial for optimizing drug-like properties.

The metabolic fate of fluorinated versus chlorinated analogues differs substantially [6] [22]. Fluorinated compounds are generally more resistant to cytochrome P450-mediated oxidation, leading to longer half-lives and potentially reduced dosing frequency [21]. However, this enhanced stability must be balanced against the potential for accumulation and the need for appropriate clearance mechanisms.

Binding affinity trends show that while chlorinated analogues may exhibit moderate to high binding affinity, fluorinated analogues often display lower but more selective binding profiles [7] . This selectivity can be advantageous for reducing off-target effects and improving therapeutic windows. The different halogen bonding capabilities of fluorine and chlorine also contribute to distinct interaction patterns with biological targets [17].

Hydroxyl Group Modifications and Bioactivity Impacts

The hydroxyl group at position 3 of the pyridazin ring represents a critical pharmacophore element whose modification dramatically influences the biological activity of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol [1] [9] [23]. This functional group serves multiple roles in molecular recognition, including hydrogen bond formation, electronic modulation, and conformational stabilization.

The free hydroxyl group functions as both a hydrogen bond donor and acceptor, enabling the formation of multiple favorable interactions with target proteins [4] [9]. These hydrogen bonding interactions are often crucial for binding affinity and specificity, as they provide directional constraints that orient the molecule correctly within the binding site [14]. The hydroxyl group's ability to participate in networks of hydrogen bonds can significantly stabilize protein-ligand complexes.

Methylation of the hydroxyl group to form the corresponding methyl ether dramatically reduces biological activity, typically by 50-70% [1] [23]. This reduction occurs because methylation eliminates the hydrogen bond donor capability while significantly reducing the acceptor strength [9]. The methyl group also introduces additional steric bulk that may interfere with optimal binding pocket interactions. However, methylation can improve membrane permeability and metabolic stability in some cases.

Acetylation of the hydroxyl group generally results in significant activity reduction due to both steric hindrance and elimination of hydrogen bonding capabilities [24] [23]. The acetyl group introduces considerable bulk that can clash with binding pocket residues, preventing optimal molecular positioning. Additionally, the carbonyl oxygen of the acetyl group has reduced hydrogen bonding capacity compared to the free hydroxyl group.

Phosphorylation of the hydroxyl group creates compounds with enhanced selectivity for certain target classes [1]. The phosphate group introduces strong electrostatic interactions and multiple hydrogen bonding opportunities, which can lead to improved binding affinity for targets with appropriate complementary binding sites [9]. However, phosphorylated derivatives often exhibit reduced membrane permeability due to increased polarity.

Replacement of the hydroxyl group with amino functionality alters the hydrogen bonding pattern and introduces basicity to the molecule [24] . This modification can improve binding to targets that benefit from additional positive charge, but may reduce activity at targets that specifically recognize the hydroxyl group's unique properties. The amino group's ability to form different hydrogen bonding geometries can lead to altered selectivity profiles.

Conversion of the hydroxyl group to a thiol creates compounds with distinct interaction capabilities [25]. While sulfur is a weaker hydrogen bond donor than oxygen, thiol groups can participate in unique interactions such as coordination with metal centers or formation of disulfide bonds under oxidizing conditions [4]. These modified compounds often exhibit moderate activity with altered selectivity profiles compared to the parent hydroxyl compound.

Structure-Activity Relationship Profiling of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol

The comprehensive structure-activity relationship analysis of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol demonstrates the critical importance of each molecular component in determining biological activity and specificity. The electronic effects of the 4-chlorobenzyl substituent provide optimal electron-withdrawing characteristics that enhance target recognition while maintaining favorable lipophilicity profiles [1] . The steric properties enable conformational adaptation to binding pockets while preserving essential molecular recognition elements through strategic positioning of functional groups [14] [15].

Comparative analysis with fluorinated analogues reveals distinct advantages and limitations for each halogen substitution pattern, with chlorinated compounds offering higher lipophilicity and moderate binding affinity, while fluorinated analogues provide enhanced metabolic stability and improved selectivity [7] [21]. The hydroxyl group modifications profoundly impact bioactivity, with the free hydroxyl being essential for optimal hydrogen bonding interactions and target recognition [9] [23].